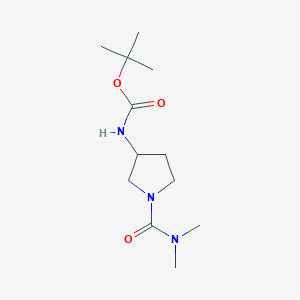

tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate

Description

tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine core substituted with a dimethylcarbamoyl group at the 1-position and a tert-butyloxycarbonyl (Boc)-protected amine at the 3-position. This compound is structurally significant in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the synthesis of protease inhibitors, kinase modulators, and peptide mimetics.

Properties

Molecular Formula |

C12H23N3O3 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

tert-butyl N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16) |

InChI Key |

FHUBDEHTPCQZNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions . The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and is involved in various organic synthesis reactions .

Biology: In biological research, this compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It is used in the development of new pharmaceuticals and as a tool for studying biochemical pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the design of new drugs targeting specific diseases or conditions .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in biochemical pathways and cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate with three structurally related carbamate derivatives, highlighting key differences in functional groups, physicochemical properties, and applications.

Table 1: Comparative Analysis of Carbamate Derivatives

Structural and Functional Differences

Target Compound vs. Biphenyl Derivative :

The biphenyl analog replaces the pyrrolidine-dimethylcarbamoyl motif with a hydrophobic biphenyl group and a hydroxyl substituent. This increases logP (3.2–3.8 vs. 1.8–2.5), reducing aqueous solubility but enhancing membrane permeability. The hydroxyl group may confer hydrogen-bonding capacity, albeit at the cost of oxidative instability.- Target Compound vs. Pyridine Derivative : The pyridine-based compound exhibits aromaticity and electron-withdrawing methoxy groups, lowering logP (1.5–2.0) and improving solubility in polar solvents.

Target Compound vs. RBM5-188 :

RBM5-188 incorporates a hydroxypyrrolidine and a thiazole-containing benzyl group, enabling proteolysis-targeting applications. Its higher molecular weight (~545.6 vs. ~284.3) and lipophilicity (logP 3.5–4.0) suggest specialized pharmacokinetic challenges compared to the target compound.

Physicochemical and Stability Trends

Stability :

The Boc group in the target compound and pyridine derivative enhances resistance to hydrolysis. In contrast, RBM5-188’s hydroxy group and tertiary amide render it prone to enzymatic degradation . The biphenyl derivative’s hydroxyl group may necessitate inert storage conditions to prevent oxidation .- Solubility and logP: The pyridine derivative’s polar methoxy groups improve solubility in acetonitrile or methanol, whereas the target compound’s pyrrolidine core balances moderate solubility in DMSO. The biphenyl and thiazole analogs exhibit markedly lower aqueous solubility due to hydrophobic substituents.

Biological Activity

tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound notable for its structural complexity, which includes a pyrrolidine ring and a tert-butyl carbamate moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor and neuroprotective agent. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 226.32 g/mol. The compound features a tert-butyl group, which enhances lipophilicity, and a dimethylcarbamoyl group that may improve solubility and bioavailability.

Enzyme Inhibition

Research indicates that compounds with similar structures to this compound exhibit significant inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE). AChE inhibitors are of great interest in treating neurological disorders such as Alzheimer’s disease.

- Acetylcholinesterase Inhibition : Studies have shown that related compounds can inhibit AChE with varying potency. For instance, certain derivatives have reported IC50 values ranging from 6.29 µg/mL to 109 µg/mL, indicating their effectiveness as potential therapeutic agents against cholinergic dysfunctions .

Neuroprotective Properties

The structural characteristics of this compound suggest potential neuroprotective effects. Compounds containing pyrrolidine rings have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

- Study on Pyrrolidine Derivatives : A study evaluated various pyrrolidine-based compounds for their neuroprotective properties and found that those with carbamate functionalities exhibited significant protective effects against neuronal cell death induced by oxidative stress.

- Enzyme Inhibition Profile : Another research focused on the synthesis of novel carbamates and their inhibitory activity against AChE. The findings indicated that modifications to the pyrrolidine structure could enhance enzyme inhibition, suggesting a structure-activity relationship that could be exploited in drug design .

Comparative Analysis of Biological Activities

| Compound Name | Structure | AChE Inhibition (IC50 µg/mL) | Neuroprotective Activity |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| Pyrrolidine derivative A | Similar structure | 6.29 - 109 | Significant |

| Pyrrolidine derivative B | Similar structure | TBD | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.